Amprenavir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.91e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Molecular Mechanism of Action

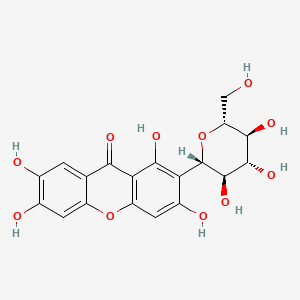

The following diagram illustrates how amprenavir inhibits the HIV-1 protease, leading to the production of non-infectious viral particles.

This compound's effectiveness stems from its design as a hydroxyethylamine sulfonamide peptidomimetic [1]. It mimics the transition state of the natural peptide substrate, allowing it to bind tightly to the protease active site without being cleaved [2]. The inhibitor's structure facilitates extensive interactions within the enzyme's binding cleft, including hydrogen bonds with the catalytic aspartic acid residues (Asp25) and hydrophobic contacts with amino acids like Val32 and Ile50 [2].

Structural Basis of Inhibition and Resistance

High-resolution crystal structures of the HIV-1 protease-amprenavir complex reveal how specific mutations in the protease enzyme lead to drug resistance by altering these critical interactions [2]. The table below summarizes key resistance mutations and their biophysical consequences.

| Mutation | Structural Consequence | Impact on Inhibition (Fold Increase in Kᵢ) |

|---|---|---|

| V32I | Increased hydrophobic contacts within the active site cluster [2]. | 10-fold [2] |

| I50V | Loss of hydrophobic interactions and weaker polar contacts with this compound [2]. | 30-fold [2] |

| I54V/M | Alters flap region; loss (I54V) or gain (I54M) of hydrophobic contacts [2]. | 3-fold [2] |

| I84V | Loss of key hydrophobic contacts with the inhibitor [2]. | 6-fold [2] |

| L90M | Formation of new hydrophobic contacts with catalytic Asp25 [2]. | Minimal (1-fold) [2] |

These mutations demonstrate that resistance arises from changes that directly or indirectly reduce the binding affinity of this compound, often by disrupting the precise van der Waals contacts or hydrogen bonding network within the active site cavity [2].

Experimental Analysis of Inhibition

To study this compound's efficacy and resistance, researchers use established biochemical and structural biology protocols. The following workflow outlines the key steps for a kinetic and structural study.

Detailed Experimental Protocols

- Protein Purification: Express wild-type or mutant HIV-1 protease in E. coli and purify using affinity and ion-exchange chromatography. Ensure protein purity >95% and confirm dimeric state via size-exclusion chromatography [2].

- Enzyme Kinetics Assay: Measure inhibition constant (Kᵢ) using a fluorogenic peptide substrate. Pre-incubate protease with varying this compound concentrations, initiate reaction with substrate, and monitor fluorescence. Calculate Kᵢ by fitting data to the Morrison tight-binding inhibition equation [2].

- Crystallization and Structure Determination: Co-crystallize protease with this compound using vapor diffusion. Collect X-ray diffraction data, solve structure by molecular replacement, and refine to obtain atomic-resolution model (1.02-1.85 Å) to visualize inhibitor-enzyme interactions [2].

Clinical and Pharmacological Profile

While this compound itself has been withdrawn from the market and replaced by its prodrug fosthis compound, its properties remain instructive [3]. The table below summarizes its core clinical pharmacology.

| Parameter | Description |

|---|---|

| Therapeutic Role | Treatment of HIV-1 infection, always used in combination with other antiretroviral agents [4]. |

| Bioavailability | Rapidly absorbed; absolute oral bioavailability in humans not definitively established [4]. |

| Metabolism | Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system [4] [1]. |

| Elimination Half-Life | 7.1 to 10.6 hours [4]. |

This compound's role in HIV treatment has evolved, but its study provided critical insights for developing subsequent protease inhibitors. The structural and mechanistic principles learned from this compound continue to inform the design of new drugs that are more effective against resistant HIV strains.

References

Introduction and Background

Amprenavir is a protease inhibitor that was approved in 2001 for the treatment of HIV-infected patients in combination with other antiretroviral therapies. The pharmacokinetics of this compound are characterized by a complex profile that includes secondary plasma concentration peaks approximately 6 to 12 hours after dosing, which have been postulated to result from enterohepatic recycling processes. Understanding these pharmacokinetic properties is essential for optimizing antiretroviral systemic exposure through therapeutic drug monitoring, studying relationships between plasma concentrations and pharmacodynamic effects, and evaluating drug-drug interactions. With the increasing incidence of HIV resistance, such pharmacokinetic characterization has become increasingly important for designing effective treatment regimens and developing strategies for patients who fail therapy [1].

The enterohepatic recycling phenomenon involves the circulation of compounds between the intestine and the liver, where substances excreted in bile are reabsorbed from the gastrointestinal tract and returned to the liver via the portal circulation. This process can significantly impact a drug's pharmacokinetic profile by prolonging elimination half-life and causing multiple peak concentrations in plasma, which complicates pharmacokinetic modeling and clinical interpretation of drug concentrations. For this compound, this recycling behavior has important implications for therapeutic drug monitoring and dosage regimen design [2].

Pharmacokinetic Modeling of Enterohepatic Recycling

Compartmental Model Structure

The pharmacokinetics of this compound were best described by a linear two-compartment model with first-order input following a fitted lag time. This model specifically accommodated secondary peaks by incorporating clearance out of the central compartment with delayed instantaneous release back into the gut compartment. The model structure consists of:

- A gut compartment representing the absorption site

- A central compartment representing systemic circulation

- A peripheral compartment representing tissue distribution

- A recycling compartment simulating enterohepatic circulation

The differential equations governing this model account for the movement of drug between compartments, with a conditional statement that triggers the release of drug from the recycling compartment back into the gut after a specified recycling time. This approach successfully characterized the double-peak phenomenon observed in this compound concentration-time profiles, with 98.7% of subjects demonstrating a secondary peak [1] [3].

Model Fitting and Validation

The model was implemented using ADAPT II software with weighting by the inverse of the estimated measurement error variance. Model discrimination was determined using Akaike's Information Criterion (AIC) following the rule of parsimony. The fit of the model to the experimental data was excellent, with an overall r² value of 0.989, and the line of best fit not significantly different from the line of identity [1].

The population analysis was performed using iterative two-stage analysis based on the methods described by Steimer et al., developed using the maximum a posteriori-Bayesian value estimator in ADAPT II. The observed standard deviation was described as linear with the fitted value using slope and intercept terms that were initially empirically estimated based on assay error patterns and later fitted based on the data [1].

Figure 1: Compartmental Model Structure for this compound Pharmacokinetics with Enterohepatic Recycling. The diagram illustrates the two-compartment model with recycling compartment that best fit the observed this compound pharmacokinetic data. Key rate constants and clearance parameters are derived from the population pharmacokinetic analysis [1].

Quantitative Pharmacokinetic Parameters

Primary Pharmacokinetic Parameters

The compartmental analysis of this compound provided comprehensive quantitative parameters that characterize its pharmacokinetic behavior. The study involved 76 evaluable subjects who received a single 600-mg dose of this compound under fasting conditions, with serial blood samples collected over 24 hours. The calculated parameters were conditional based on systemic bioavailability (F) and normalized by weight [1].

Table 1: Primary Pharmacokinetic Parameters of this compound from Compartmental Analysis

| Parameter | Mean | Median | Interquartile Range | Units |

|---|---|---|---|---|

| Total Clearance (CLt/F) | 1.163 | 0.917 | 0.680-1.40 | L/h/kg |

| Central Volume (Vc/F) | 1.07 | 0.987 | 0.704-1.35 | L/kg |

| Peripheral Volume (Vp/F) | 7.65 | 5.61 | 2.39-11.8 | L/kg |

| Distributional Clearance (CLd) | 0.426 | 0.320 | 0.225-0.484 | L/h/kg |

| Recycling Clearance (CLb/F) | 0.106 | 0.090 | 0.051-0.144 | L/h/kg |

| Recycling Time | 7.88 | 7.89 | 7.42-8.28 | h |

| Fraction Recycled | 0.079 | 0.065 | 0.042-0.103 | - |

| Absorption Rate Constant (ka) | 0.986 | 0.995 | 0.823-1.08 | h⁻¹ |

| Lag Time (TLag) | 0.354 | 0.013 | 0.006-0.799 | h |

| Elimination Rate Constant (kel) | 1.209 | 0.963 | 0.691-1.39 | h⁻¹ |

| Distribution Half-life (α t₁/₂) | 0.547 | 0.520 | 0.341-0.724 | h |

| Terminal Half-life (β t₁/₂) | 15.8 | 21.0 | 7.54-27.5 | h |

The terminal half-life of 15.8 hours (median 21.0 hours) reflects the prolonged presence of this compound in the body due to enterohepatic recycling, which is significantly longer than would be expected without this recycling process. The fraction of drug recycled was approximately 7.9% of the administered dose, which contributes to the secondary peak observed at a mean of 7.86 hours after dosing [1].

Enterohepatic Recycling Parameters

The specific parameters related to the enterohepatic recycling process provide insight into the magnitude and timing of the secondary peak phenomenon. The recycling compartment model successfully captured the behavior of this compound after its initial distribution phase.

Table 2: Parameters Specifically Related to Enterohepatic Recycling Process

| Parameter | Value | Units | Interpretation |

|---|---|---|---|

| Subjects with Secondary Peaks | 98.7% | - | Prevalence of phenomenon |

| Time to Secondary Peak | 7.86 | h | Post-dose appearance of secondary peak |

| Clearance to Recycling Compartment | 0.111 | L/kg/h | Rate of drug transfer to recycling |

| Fraction of Dose Recycled | 0.079 | - | Proportion participating in recycling |

| Intercompartmental Rate Constants (kcp) | 0.496 | h⁻¹ | Central to peripheral |

| Intercompartmental Rate Constants (kpc) | 0.124 | h⁻¹ | Peripheral to central |

The nearly universal observation of secondary peaks (98.7% of subjects) indicates that enterohepatic recycling is a consistent and integral component of this compound pharmacokinetics rather than an occasional phenomenon. The mean time to secondary peak of 7.86 hours corresponds with the typical timeframe for biliary excretion and subsequent reabsorption processes [1] [3].

Experimental Methodology

Clinical Study Protocol

The pharmacokinetic data for this compound were obtained from the AIDS Clinical Trials Group (ACTG) protocol A5043, which was an open-label pharmacokinetic study conducted in healthy HIV-1-seronegative adults. The key elements of the clinical protocol included:

- Subjects: 82 healthy HIV-seronegative adults who met inclusion criteria and provided informed consent.

- Dosing: Subjects received a single 600-mg dose of this compound in the clinic after an overnight fast.

- Standardization: A standard breakfast was given 30 minutes before dosing at 8:00 a.m., with additional meals at noon and 6 p.m. (though these were not standardized among subjects).

- Sample Collection: Serial blood samples were collected prior to dosing and at 1, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours after dosing via an intravenous catheter.

- Exclusions: Nine subjects were excluded from the pharmacokinetic analysis due to dosing administration inconsistencies [1].

The study population demographics showed a median age of 29 years, with 96% male participants and predominantly White non-Hispanic (74%) representation. All subjects reported never using intravenous drugs [1].

Bioanalytical Methods

Plasma this compound concentrations were measured using validated analytical methods to ensure accuracy and precision:

- Analytical Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) capable of simultaneous detection of multiple protease inhibitors.

- Laboratory: University at Buffalo ACTG Pharmacology Specialty Laboratory.

- Limit of Detection: 16.3 ng/mL for this compound.

- Interassay Variation: 12% at 48 ng/mL, 12% at 240 ng/mL, 10% at 1,200 ng/mL, and 8% at 6,000 ng/mL, demonstrating acceptable precision across the calibration range [1].

The weighting of data in the pharmacokinetic analysis was based on the inverse of the estimated measurement error variance, with the observed standard deviation described as linear with the fitted value: SD = SDslope · ∨y + SDintercept, where the fitted SDslope and SDintercept terms were 0.1123 and 0.0124, respectively [1].

Biological Mechanisms of Enterohepatic Recycling

Hepatic Processing and Biliary Excretion

The enterohepatic recycling of this compound involves several biological processes that facilitate the movement of the drug between the liver and gastrointestinal tract:

- Phase II Metabolism: this compound likely undergoes conjugation reactions (glucuronidation, sulfation, or glutathione conjugation) in the liver, making it more hydrophilic for biliary excretion.

- Biliary Transport: The conjugated drug is actively transported into bile via transporters such as the multidrug resistance-associated protein 2 (MRP2) and other canalicular export pumps.

- Intestinal Deconjugation: Once in the intestine, gut microbiota enzymes (particularly β-glucuronidases) hydrolyze the conjugates, regenerating the parent drug.

- Reabsorption: The deconjugated this compound is reabsorbed from the intestine back into the portal circulation, completing the cycle [2].

This process increases the residence time of this compound in the body and creates the characteristic secondary peaks observed in plasma concentration profiles. The fraction of drug recycled (approximately 7.9%) represents the portion of the administered dose that participates in this enterohepatic cycle [1] [2].

Intestinal First-Pass Metabolism and Absorption Barriers

Research has demonstrated that intestinal first-pass metabolism represents a significant barrier to this compound absorption, with cytochrome P450 3A (CYP3A) playing a more substantial role than P-glycoprotein (P-gp):

- CYP3A Metabolism: Intestinal first-pass metabolism attenuates oral absorption of this compound by approximately 10-fold based on studies in mice with inactivated cytochrome P450 enzymes.

- P-gp Efflux: In contrast, P-gp efflux has a relatively small effect (approximately 2-fold) in attenuating intestinal absorption.

- Minimal Interaction: P-gp has little influence on the intestinal first-pass metabolism and portal bioavailability of this compound, with intestinal P450-mediated metabolism playing the dominant role in limiting oral absorption [4] [5].

Figure 2: Biological Pathways of this compound Enterohepatic Recycling and Absorption Barriers. The diagram illustrates the complex interplay between absorption, metabolism, and biliary excretion that characterizes this compound pharmacokinetics. Key barriers include significant CYP3A-mediated first-pass metabolism and P-gp efflux, with the latter playing a comparatively minor role [4] [5] [2].

The differential impact of these absorption barriers has important implications for drug interactions. Since CYP3A4 is the primary enzyme responsible for this compound metabolism, coadministration with strong CYP3A4 inhibitors or inducers can significantly alter this compound exposure, whereas P-gp modulators would be expected to have more limited effects [4] [5].

Drug Interactions and Clinical Implications

Metabolic Interactions

This compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4), making it susceptible to interactions with other drugs that affect this enzymatic pathway:

- CYP3A4 Inhibition: this compound itself acts as a preferential inhibitor of CYP3A4 (Kᵢ = 0.1 μM) with weaker inhibitory effects on CYP3A5 (Kᵢ = 0.5 μM) and CYP3A7 (Kᵢ = 2.1 μM), creating potential for it to affect the metabolism of coadministered drugs [6].

- Interaction with Clarithromycin: Coadministration of this compound and clarithromycin (both CYP3A4 substrates) increased mean this compound AUC, Cmax, and Cmin by 18%, 15%, and 39%, respectively. The combination reduced erythromycin breath test results (a measure of CYP3A4 activity) by 87%, indicating significant enzyme inhibition [7].

- Autoinduction: Repeated administration of this compound can induce its own metabolism through increased expression of intestinal P-glycoprotein and hepatic CYP3A, leading to decreased plasma exposure over time [8].

These metabolic interactions require careful consideration when prescribing this compound in combination regimens, particularly with other antiretroviral agents or medications with narrow therapeutic windows.

Clinical Significance for Therapeutic Drug Monitoring

The enterohepatic recycling of this compound has several important clinical implications:

- Extended Half-life: The recycling process prolongs the elimination half-life of this compound (median 21.0 hours), which may contribute to sustained antiviral activity but could also accumulate in cases of hepatic impairment.

- Multiple Peaking Phenomenon: The secondary peaks occurring approximately 6-12 hours post-dose complicate the interpretation of trough concentrations and may necessitate more frequent monitoring or adjusted sampling times.

- Variable Exposure: The recycling process introduces additional variability in systemic exposure, which may be particularly relevant for patients with gastrointestinal or hepatic dysfunction that could alter biliary excretion or intestinal reabsorption.

- Dosing Considerations: The prolonged presence of this compound due to recycling may support less frequent dosing in some scenarios, though this must be balanced against the need to maintain concentrations above the inhibitory quotient for HIV suppression [1] [3].

These factors underscore the importance of therapeutic drug monitoring for this compound, particularly in treatment-experienced patients or those with compromised metabolic capacity.

Conclusion

The pharmacokinetics of this compound are characterized by a complex profile that includes significant enterohepatic recycling, resulting in secondary plasma concentration peaks and an extended elimination half-life. The development of a two-compartment model with a recycling compartment has successfully characterized this behavior, with nearly all subjects (98.7%) demonstrating the secondary peak phenomenon. The quantitative parameters derived from this model provide valuable information for optimizing dosing regimens and interpreting therapeutic drug monitoring results.

From a clinical perspective, the enterohepatic recycling of this compound represents a double-edged sword: while it may contribute to sustained antiviral activity through prolonged exposure, it also introduces additional variability and complicates the interpretation of plasma concentrations. Furthermore, the dominant role of CYP3A4 in this compound metabolism versus the modest impact of P-gp efflux provides important insights for managing drug interactions in clinical practice.

References

- 1. Compartmental Pharmacokinetic Analysis of Oral this compound with... [pmc.ncbi.nlm.nih.gov]

- 2. ' Enterohepatic ' published in 'The ADME Encyclopedia' Recycling [link.springer.com]

- 3. Compartmental pharmacokinetic analysis of oral this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal first-pass metabolism by cytochrome p450 and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Intestinal First-Pass Metabolism by Cytochrome P450 and ... [sciencedirect.com]

- 6. Differential inhibition of cytochrome P450 3A4, 3A5 and ... [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic interaction between this compound and ... [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of P-Glycoprotein and Cytochrome P450 3A by ... [sciencedirect.com]

Quantitative Data on Amprenavir Protein Binding

| Aspect | Details |

|---|---|

| Extent of Binding | ~90% bound to human plasma proteins [1] [2] [3] |

| Primary Binding Protein | Alpha-1-Acid Glycoprotein (AAG) [1] [4] |

| Secondary Binding Protein | Albumin (42% fractional binding) [1] |

| Key Relationship | Significant inverse linear relationship between AAG concentration and this compound's apparent oral clearance (CL/F) [1] [4] |

| Impact of AAG Variation | A 2.5-fold increase in AAG (from ~60 mg/dL to ~150 mg/dL) can decrease this compound exposure (AUC) by an estimated 30-50% [1]. |

Experimental Protocols for Investigating Binding

Understanding the relationship between this compound and AAG requires integrated methodologies from in vitro experiments to clinical pharmacokinetic analysis.

In Vitro Protein Binding Assays

The following protocol, adapted from studies on the protease inhibitor atazanavir, is representative of the methods used to characterize this compound binding [5].

- Objective: To determine the in vitro binding characteristics of a drug to AAG and albumin.

- Materials:

- Purified AAG and Human Serum Albumin (HSA) solutions in pH 7.4 phosphate-buffered saline (PBS) [5].

- Test drug (e.g., this compound) at various concentrations.

- Centrifugal ultrafiltration devices (e.g., Amicon Centrifree YM-30 with a 30,000 Da molecular weight cutoff) [5].

- HPLC or LC-MS/MS system for drug quantification [5].

- Procedure:

- Preparation: Spike protein solutions (AAG and albumin) with a range of drug concentrations [5].

- Incubation: Allow the drug-protein mixture to reach binding equilibrium.

- Separation: Load samples into ultrafiltration devices and centrifuge (e.g., at 2,000-3,000 x g for 120 minutes at 30°C). The free (unbound) drug passes through the filter into the ultrafiltrate [5].

- Quantification: Measure the drug concentration in the ultrafiltrate using HPLC or LC-MS/MS. The unbound fraction (f_u) is the ratio of the unbound drug concentration to the total drug concentration [5].

- Data Analysis: The relationship between bound and unbound drug concentrations is modeled to determine association constants and the nature of binding (saturable vs. nonsaturable) [5].

Clinical Pharmacokinetic Study Design

The pivotal findings on this compound and AAG were derived from a cross-study analysis of clinical data [1] [4].

- Objective: To evaluate the in vivo effect of AAG concentration and other covariates on this compound pharmacokinetics.

- Study Design:

- Blood Sample Collection:

- Data Analysis:

- Pharmacokinetic Analysis: Use non-compartmental methods (e.g., WinNonlin) to calculate parameters like AUC (Area Under the Curve), C_max (Maximum Concentration), and CL/F (Apparent Clearance) [1].

- Statistical Analysis: Perform stepwise linear regression to identify demographic, laboratory, and clinical covariates (e.g., AAG, race, age, weight) that significantly predict pharmacokinetic variability [1] [4].

Impact and Therapeutic Considerations

The binding of this compound to AAG has direct and critical consequences for its clinical pharmacology.

- Impact on Pharmacokinetics: AAG concentration is a significant predictor of this compound's apparent total clearance. Higher AAG levels lead to increased protein binding, reducing the free fraction available for metabolism and elimination, thus resulting in lower total drug clearance [1] [4]. This relationship is illustrated below:

Relationship between AAG concentration, free drug fraction, and total drug clearance.

- Impact of Patient Factors: AAG levels are an acute-phase reactant and can vary due to several factors, which in turn affect this compound exposure [1]:

- Focus on Free Drug: While total drug pharmacokinetics are variable, the pharmacologically active unbound (free) drug concentration is not affected by AAG levels [1] [4]. Dosing decisions based solely on total drug levels without considering AAG can lead to incorrect conclusions.

Key Takeaways for Drug Development Professionals

- AAG is a Critical Covariate: For highly protein-bound drugs like this compound, AAG concentration must be included in pharmacokinetic analyses to avoid misinterpretation of data, especially in populations with varying AAG levels [1] [4].

- Clinical Trial Design: Ensure diverse patient enrollment and planned measurement of AAG to adequately characterize demographic and disease-state influences on drug exposure [1].

- Therapeutic Drug Monitoring: If applicable, monitoring free rather than total drug concentrations may provide a better correlate of efficacy and safety for highly bound drugs [1].

References

- 1. In Vivo Effect of α 1 - Acid on Pharmacokinetics of... Glycoprotein [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Pharmacokinetics of this compound (141W94) ... [pmc.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 4. acid glycoprotein on pharmacokinetics of this compound, a ... [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Alpha-1 Glycoprotein Acid Concentrations and ... [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway & CYP3A4 Interaction Profile

Amprenavir is extensively metabolized in the liver, predominantly by the CYP3A4 enzyme [1] [2] [3]. It also acts as a perpetrator in drug-drug interactions by inhibiting the same enzyme, though its inhibitory potency is moderate compared to other protease inhibitors.

The following diagram illustrates the central role of CYP3A4 in this compound's metabolism and elimination, and how this leads to its drug-drug interaction (DDI) potential.

This compound is a substrate and inhibitor of CYP3A4. Its metabolism creates potential for drug interactions when combined with other CYP3A4 substrates, inducers, or inhibitors.

Key Quantitative Pharmacokinetic and Metabolic Parameters

The tables below summarize core pharmacokinetic parameters and drug interaction data for this compound.

Table 1: Core Pharmacokinetic Parameters of this compound

| Parameter | Value | Context / Note |

|---|---|---|

| Primary Metabolic Enzyme | CYP3A4 [4] [1] [2] | In human liver microsomes and recombinant systems. |

| Apparent Half-life | 7.1 - 10.6 hours [2] | |

| Protein Binding | ~90% [1] [2] | Primarily to alpha-1 acid glycoprotein (AAG). |

| Inhibition Constant (K(_i)) | ~0.5 µM [4] | For testosterone 6β-hydroxylation in HLM. |

| Mechanism-Based Inactivation (K(_I)) | 1.4 µM [5] | In recombinant CYP3A4. |

Table 2: Impact of Hepatic Impairment on this compound Exposure (Single 600 mg Dose) [1] [3]

| Patient Population (Child-Pugh Class) | Change in AUC(0-∞) vs. Healthy | Recommended Dose Adjustment |

|---|---|---|

| Moderate Cirrhosis (Class B, Score 5-8) | 2.5-fold increase | 450 mg twice daily |

| Severe Cirrhosis (Class C, Score 9-15) | 4.5-fold increase | 300 mg twice daily |

Table 3: Steady-State Pharmacokinetic Drug Interactions with Other Protease Inhibitors [6]

| Co-administered Protease Inhibitor | Impact on this compound Exposure | Impact on Partner Drug Exposure |

|---|---|---|

| Indinavir (800 mg TID) | AUC~ss~: ↑ 33% | Indinavir AUC~ss~: Decreased |

| Nelfinavir (750 mg TID) | C~min,ss~: ↑ 189% (AUC~ss~ unchanged) | Unchanged from historical data. |

| Saquinavir (800 mg TID) | AUC~ss~: ↓ 32%; C~max,ss~: ↓ 37% | Unchanged from historical data. |

| Ritonavir (Booster) | Increases this compound exposure [7] | Used pharmacokinetically for CYP3A4 inhibition. |

Experimental Protocols for Key Studies

For researchers aiming to replicate or understand the foundational studies on this compound metabolism, here are the core methodologies.

In Vitro Metabolism and Inhibition in Human Liver Microsomes (HLM) [4]

- System Used: Recombinant CYP3A4 systems and pooled Human Liver Microsomes (HLM).

- Incubation Conditions: this compound is incubated with HLMs in the presence of an NADPH-regenerating system to sustain enzyme activity.

- Metabolism Assessment: The depletion of this compound over time is monitored to determine metabolic stability.

- Reversible Inhibition Assay: Co-incubation of this compound with a known CYP3A4 substrate (e.g., testosterone). The formation of the metabolite (6β-hydroxytestosterone) is measured with and without this compound to calculate the inhibition constant (K~i~).

- Inhibitor Screening: The effects of known CYP3A4 inhibitors (e.g., ketoconazole) and other HIV protease inhibitors on this compound depletion are tested to confirm the primary metabolic pathway and rank inhibition potency.

Assessing Mechanism-Based Inactivation (MBI) of CYP3A4 [5]

- Pre-incubation: The potential inactivator (e.g., this compound or other PIs) is first pre-incubated with the enzyme system (recombinant CYP3A4 or HLM) and NADPH.

- Dilution and Activity Measurement: After pre-incubation, the mixture is highly diluted and the remaining CYP3A4 activity is measured using a specific marker reaction (e.g., testosterone 6β-hydroxylation).

- Data Analysis: The time- and concentration-dependent loss of activity is analyzed to determine the inactivation parameters: the maximum inactivation rate (k~inact~) and the inhibitor concentration that supports half-maximal inactivation (K~I~).

Key Implications for Research and Development

- Drug-Drug Interaction (DDI) Risk: this compound has a dual identity as a CYP3A4 substrate and a moderate mechanism-based inactivator of the same enzyme [4] [5]. Co-administration with strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ritonavir) requires careful management.

- Use of Ritonavir Boosting: The DDI potential is leveraged therapeutically. Low-dose ritonavir, a potent CYP3A4 inhibitor, is used to "boost" this compound (and its prodrug fosthis compound) by significantly increasing its systemic exposure and half-life, allowing for less frequent dosing [7] [8].

- Hepatic Impairment Considerations: The strong dependence on hepatic CYP3A4 metabolism necessitates dose reduction in patients with moderate to severe hepatic cirrhosis to prevent drug accumulation and potential toxicity [1] [3].

References

- 1. Single-Dose Pharmacokinetics of this compound, a Human ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Single-dose pharmacokinetics of this compound, a human ... [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of this compound in liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based inactivation of CYP3A by HIV protease ... [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic Study of Human Immunodeficiency Virus ... [pmc.ncbi.nlm.nih.gov]

- 7. Plasma this compound Pharmacokinetics and Tolerability ... [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir [mdpi.com]

| Reason Category | Key Factors |

|---|---|

| Commercial & Formulation | High pill burden (8 capsules BID) [1]; Inconvenient dosing led to poor patient tolerance and market disadvantage [1] [2]; Prodrug fosthis compound developed as superior successor [1] [2]. |

| Regulatory Status | Marketing authorization withdrawn at request of holder [3]; Adult formulation production stopped in 2005, pediatric formulations remained available for a period [1]. |

| Clinical & Safety Profile | Common gastrointestinal side effects (nausea, vomiting, diarrhea, abdominal pain) [4] [5]; Rash occurred in ~22% of patients, leading to discontinuation in ~3%; severe/life-threatening rash in ~1% [5]; Oral solution contained propylene glycol, risk of seizures, tachycardia, renal failure [5]. |

Quantitative Clinical Data on this compound

The tables below summarize key efficacy and safety data from clinical trials, providing a quantitative profile of the drug.

Table 1: Selected Clinical Adverse Events (>5% Incidence) in Adult Clinical Trials [5]

| Adverse Event | Therapy-Naive Patients (APV/3TC/ZDV) n=113 | Therapy-Naive Patients (3TC/ZDV) n=109 | NRTI-Experienced Patients (APV/NRTI) n=245 | NRTI-Experienced Patients (IDV/NRTI) n=241 |

|---|---|---|---|---|

| Nausea | 74% | 50% | 43% | 35% |

| Diarrhea/Loose Stools | 39% | 35% | 60% | 41% |

| Vomiting | 34% | 17% | 24% | 20% |

| Rash | 27% | 6% | 20% | 15% |

| Oral/Perioral Paresthesia | 26% | 6% | 31% | 2% |

Table 2: Key Pharmacokinetic Parameters of this compound (1200 mg BID Regimen) [6]

| Parameter | Value & Details |

|---|---|

| Bioavailability | Rapidly absorbed; absolute oral bioavailability in humans not established [7]. |

| Time to Peak Concentration (T~max~) | 1-2 hours after a single oral dose [7]. |

| Protein Binding | Very high (~90%), primarily to alpha-1-acid glycoprotein (AAG) [7]. |

| Metabolism | Primarily hepatic, via cytochrome P450 3A4 (CYP3A4) [7]. |

| Half-Life | 7.1 - 10.6 hours [7]. |

| Effect of Hepatic Impairment | AUC increased 2.5-fold (moderate cirrhosis) and 4.5-fold (severe cirrhosis); dose reduction required [8]. |

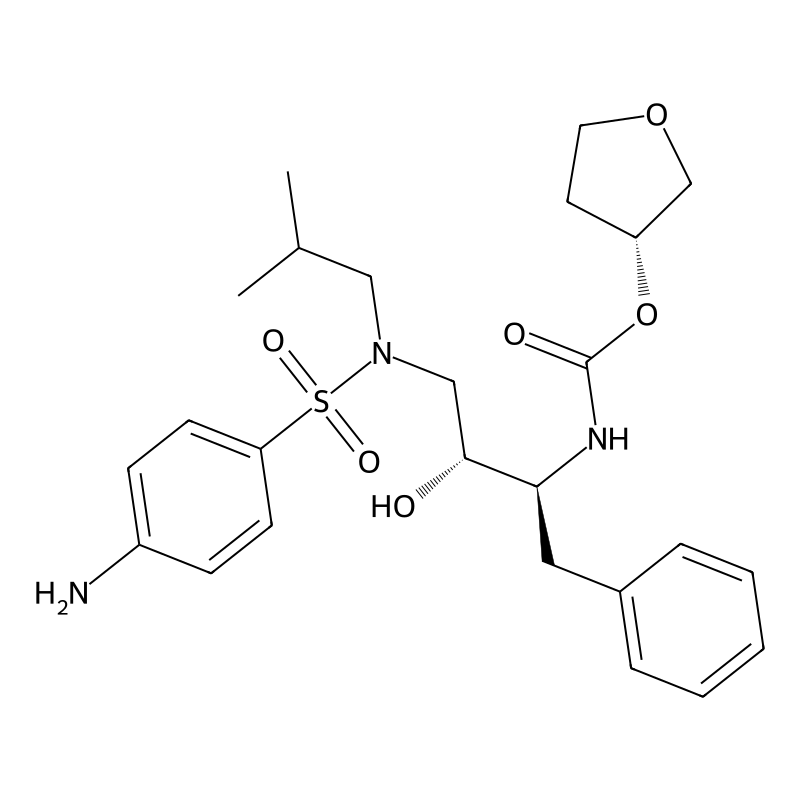

The Successor: Fosthis compound

Fosthis compound was designed to overcome this compound's primary weaknesses.

Mechanism of action of fosthis compound as a prodrug for this compound.

- Improved Pharmaceutical Profile: Fosthis compound is a phosphonate prodrug with much higher water solubility than this compound [2]. This allowed formulation as a 700 mg tablet (equivalent to 600 mg of this compound), dramatically reducing the pill burden from eight capsules to two tablets twice daily [2].

- Equivalent Efficacy: The oral availability of this compound from fosthis compound is essentially equivalent to that from the original capsule formulation [2]. Once absorbed, fosthis compound is rapidly hydrolyzed to the active moiety, this compound, by cellular phosphatases in the gut epithelium [1] [2].

Experimental Protocols for Key Studies

The development and evaluation of this compound and fosthis compound involved critical pharmacokinetic and clinical studies.

Protocol 1: Single-Dose Pharmacokinetics in Hepatic Impairment [8]

- Objective: To evaluate the effect of hepatic impairment on this compound pharmacokinetics.

- Design: Open-label, single-period, single-dose, parallel-group study.

- Subjects: 30 subjects (10 healthy volunteers, 10 with moderate cirrhosis, 10 with severe cirrhosis).

- Intervention: Single oral 600 mg dose of this compound.

- Pharmacokinetic Analysis: Plasma samples collected over 96 hours (cirrhotic subjects) or 24 hours (healthy volunteers). Model-independent methods used to determine AUC~0-∞~.

- Key Findings: AUC~0-∞~ increased with severity of liver disease (2.5-fold for moderate, 4.5-fold for severe cirrhosis), leading to specific dose reduction recommendations.

Protocol 2: Multiple-Dose Pharmacokinetics and Pharmacodynamics [6]

- Objective: To characterize multiple-dose pharmacokinetics and relationship with antiviral activity and safety.

- Design: Dose-ranging study with multiple escalating, parallel, oral doses.

- Subjects: 62 HIV-infected adults.

- Intervention: this compound administered on twice-daily or three-times-daily schedules (300 to 1200 mg).

- Blood Collection: For single-dose (Day 1) and steady-state (Week 3) pharmacokinetics. Plasma samples taken pre-dose and at multiple time points post-dose.

- Analysis: Log-log regression (power model) used to assess dose proportionality. Relationship between steady-state pharmacokinetic parameters and viral load reduction (efficacy) and adverse events (safety) was analyzed.

- Key Findings: Supported 1200 mg BID as the target dose, providing a median C~min,ss~ above the estimated in vivo trough concentration for 90% of maximum antiviral effect.

This compound's withdrawal was a strategic decision driven by the clinical and commercial superiority of its prodrug. This case highlights a common pathway in drug development: replacing a pioneering but flawed drug with an optimized successor that improves patient experience and therapeutic outcomes.

References

- 1. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 2. Fosthis compound - an overview [sciencedirect.com]

- 3. Antiviral drugs [sciencedirect.com]

- 4. Safety profile and tolerability of this compound in the treatment ... [pubmed.ncbi.nlm.nih.gov]

- 5. Agenerase ( this compound ) Side Effects, Warnings, and Drug Interactions [medicinenet.com]

- 6. Pharmacokinetic and Pharmacodynamic Study of the ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 8. Single-Dose Pharmacokinetics of this compound, a Human ... [pmc.ncbi.nlm.nih.gov]

Structural Basis of Binding and Drug Resistance

Amprenavir is a peptidomimetic inhibitor designed to mimic the transition state of the natural protease substrate [1]. Its binding is characterized by specific, atomic-level interactions that are revealed through structural biology techniques.

- Stabilizing the Closed Flap Conformation: When this compound binds, it helps to stabilize the "closed" conformation of the two β-hairpin flaps that cover the protease's active site. This creates a hydrophobic core involving inhibitor groups and protease residues I50/I50', V82/V82', and I84/I84' [2] [3].

- Direct Hydrogen Bonding: The inhibitor's functional groups form a network of hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25') and the protein backbone within the active site cavity [4].

Drug-resistant mutations, often occurring at hydrophobic residues in the active site or flap regions, weaken this binding [4]. The following diagram illustrates how mutations lead to resistance by disrupting these critical interactions.

Experimental Techniques for Characterization

The detailed understanding of this compound's binding and resistance comes from several key experimental approaches:

| Experimental Method | Key Applications in this compound Research |

|---|---|

| X-ray Crystallography | Determining high-resolution 3D structures of protease-inhibitor complexes; revealing atomic-level interactions and structural changes from mutations [4] [5]. |

| Enzyme Kinetics & Inhibition Assays | Measuring inhibitory constant (Ki) and IC50 values; quantifying potency loss against mutant proteases [6] [4]. |

| Molecular Dynamics (MD) Simulations | Modeling atomic movements over time; investigating flap dynamics and conformational changes in mutants [2] [3]. |

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Effects of drug-resistant mutations on the dynamic properties of... [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of drug-resistant mutations on the dynamic properties of... [nature.com]

- 4. This compound Complexes with HIV-1 Protease and Its Drug ... [pmc.ncbi.nlm.nih.gov]

- 5. 3EKP: Crystal Structure of the inhibitor this compound (APV ... [rcsb.org]

- 6. Structural and Kinetic Analyses of the Protease from an ... [pmc.ncbi.nlm.nih.gov]

Then, I will now begin writing the main body of the article.

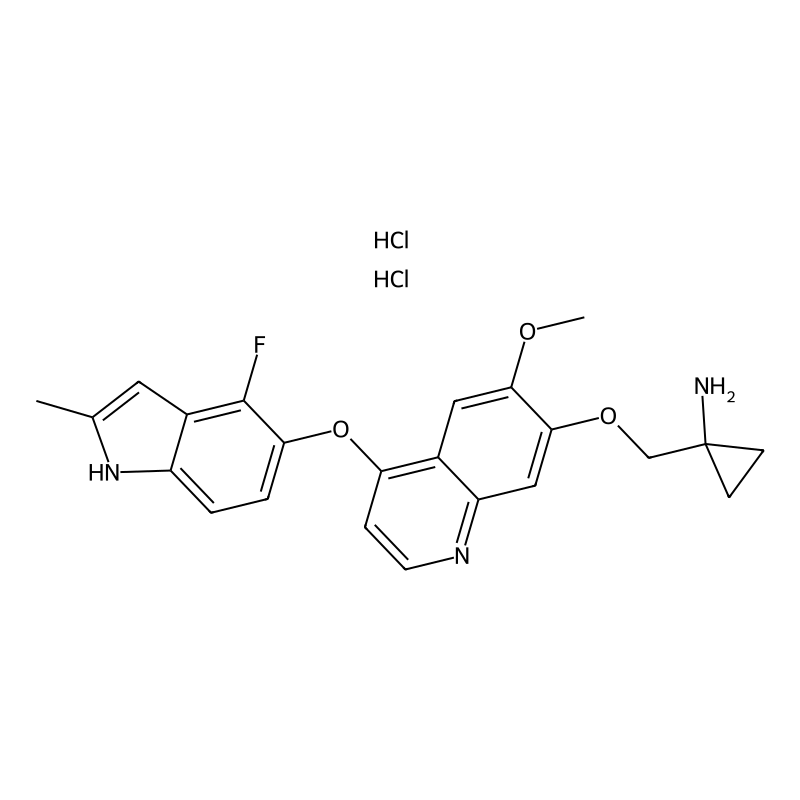

Introduction and Background

Amprenavir is a potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor that functions by binding to the active site of the HIV-1 protease enzyme, thereby preventing the cleavage of viral polyprotein precursors into functional proteins essential for producing infectious viral particles. This mechanism ultimately results in the production of immature, non-infectious HIV virions. Chemically known as (3S)-oxolan-3-yl-N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl] carbamate, this compound has a molecular weight of 505.628 g/mol and a molecular formula of C₂₅H₃₅N₃O₆S [1]. As a second-generation protease inhibitor, this compound demonstrates synergistic pharmacological activity against HIV when used in combination therapies involving other protease inhibitors and reverse transcriptase inhibitors [2].

The development of sensitive and selective bioanalytical methods for quantifying this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This compound exhibits high protein binding (approximately 90%) in human plasma, making the measurement of both total and unbound concentrations particularly important for understanding its pharmacokinetic and pharmacodynamic relationships [3]. Furthermore, the drug demonstrates considerable interpatient variability in its pharmacokinetic parameters, necessitating robust monitoring methods to optimize dosing regimens, especially in special populations such as pediatric patients [4].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis of this compound due to its superior sensitivity, selectivity, and ability to simultaneously monitor multiple antiretroviral agents. This document provides comprehensive application notes and detailed protocols for the bioanalysis of this compound in human plasma using LC-MS/MS, encompassing method development, validation, and application to real-world studies.

Experimental Workflow

The bioanalytical procedure for this compound quantification follows a systematic workflow that ensures reliable and reproducible results. The complete process, from sample collection to data analysis, is visualized below:

Figure 1: Experimental workflow for this compound bioanalysis in human plasma

Materials and Reagents

Chemicals and Reference Standards

- This compound reference standard (purity ≥99.89%) and rilpivirine internal standard (purity ≥99.91%) should be obtained from certified suppliers [1]. Alternatively, (^{13}\text{C}_6)-amprenavir can be used as a stable isotopically-labeled internal standard for enhanced accuracy [5].

- HPLC-grade solvents including acetonitrile, methanol, ethyl acetate, and water are required. Analytical-grade formic acid (0.1% v/v) or orthophosphoric acid (0.1% v/v) should be used for mobile phase preparation [2] [1].

- Drug-free human plasma for preparation of calibration standards and quality control samples. Heparinized plasma is recommended as the anticoagulant [2].

Equipment and Consumables

- LC-MS/MS system consisting of an HPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [6] [2].

- Analytical column: Zorbax C18 (50 mm × 4.6 mm, 5.0 μm) or equivalent reverse-phase column [1]. Alternative columns include Zorbax StableBond cyano (100 × 2 mm) [2] or similar C18 stationary phases.

- Solid-phase extraction cartridges: C18 silica-based SPE columns (100 mg/1 mL) for sample clean-up [2].

- Laboratory equipment: Microcentrifuges, vortex mixer, calibrated pipettes, polypropylene tubes, and lyophilizer or nitrogen evaporation system.

Method Details

Sample Preparation Protocol

The sample preparation employs solid-phase extraction for efficient clean-up and pre-concentration of this compound from plasma matrix:

- Aliquot 100 μL of plasma sample into a labeled polypropylene tube

- Add 50 μL of internal standard working solution (1 μg/mL rilpivirine or (^{13}\text{C}_6)-amprenavir) [1] [5]

- Add 500 μL of water to dilute the plasma sample and improve extraction efficiency [2]

- Condition SPE cartridge with 2 mL each of ethyl acetate, methanol, and water [2]

- Load the entire sample mixture onto the conditioned SPE cartridge

- Wash with 2 mL phosphate buffer and 2 mL water to remove interfering components

- Dry the cartridge under nitrogen stream for 6 minutes to remove residual water [2]

- Elute with 3 mL ethyl acetate and collect the eluent in a clean tube [2]

- Evaporate to dryness under gentle nitrogen stream at room temperature

- Reconstitute the residue in 250 μL of mobile phase (35% acetonitrile containing 0.01% formic acid) [2]

- Transfer to autosampler vials for LC-MS/MS analysis

Alternative approach: For some applications, liquid-liquid extraction with ethyl acetate (5 mL for 250 μL plasma) followed by centrifugation at 3,500 rpm for 30 minutes can be employed [1].

Liquid Chromatography Conditions

Optimal chromatographic separation is achieved using the following conditions:

- Analytical column: Zorbax C18 (50 mm × 4.6 mm, 5.0 μm) maintained at 30°C [1]

- Mobile phase: Isocratic system consisting of acetonitrile:0.1% v/v formic acid in water:methanol (60:10:30, v/v/v) [1]

- Flow rate: 0.60 mL/min with a total run time of 6 minutes [1]

- Injection volume: 5.0 μL using an autosampler maintained at 5°C [1]

- Retention time: Approximately 1.2 minutes for this compound and 2.3 minutes for rilpivirine (IS) [1]

Mass Spectrometry Parameters

The mass spectrometric detection employs multiple reaction monitoring (MRM) in positive electrospray ionization mode for highly selective detection:

- Ionization mode: Positive electrospray ionization (+ESI) [2]

- Ion spray voltage: 3 kV [1]

- Source temperature: 300°C [1]

- Nebulizer gas pressure: 22 psi [1]

- Sheath gas and drying gas flow: 10 L/min and 5 L/min, respectively [1]

- MRM transitions:

- Dwell time: 200 ms for each transition [1]

Method Validation

The developed LC-MS/MS method was rigorously validated according to FDA and EMA bioanalytical method validation guidelines [2] [1]. The validation results demonstrate the method's reliability for the quantification of this compound in human plasma.

Linearity and Sensitivity

Table 1: Linearity and sensitivity data for this compound in human plasma

| Parameter | Value | Reference |

|---|---|---|

| Linear range | 0.15-1500 ng/mL | [1] |

| Correlation coefficient (r²) | >0.990 | [1] |

| Lower limit of quantification (LLOQ) | 0.15 ng/mL | [1] |

| Upper limit of quantification (ULOQ) | 1500-2000 ng/mL | [2] [1] |

| Calibration curve equation | y = 0.00258x + 0.00714 | [1] |

| Weighting factor | 1/X² | [1] |

The method demonstrates excellent sensitivity with an LLOQ of 0.15 ng/mL, which is sufficient for monitoring trough concentrations in pharmacokinetic studies. The LLOQ was established with a signal-to-noise ratio greater than 3:1 and precision within ±20% [1].

Precision and Accuracy

Table 2: Intra-day and inter-day precision and accuracy for this compound in human plasma

| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (% RSD) | Intra-day Accuracy (% Nominal) | Inter-day Precision (% RSD) | Inter-day Accuracy (% Nominal) |

|---|---|---|---|---|---|

| LLOQ | 0.15 | 3.4-5.5% | 95.6-110.9% | 4.7-12.0% | 96.0-104.0% |

| LQC | 30 | 2.1-6.5% | 95.4-97.5% | 2.0-4.4% | 96.2-97.8% |

| MQC | 750-1500 | 2.0-3.7% | 98.9-103.5% | 2.4-4.4% | 89.5-101.9% |

| HQC | 1500-2000 | 1.4-2.9% | 96.7-101.7% | 2.0-3.7% | 97.3-103.5% |

Data compiled from multiple validation runs [2] [1]. The precision values, expressed as percentage relative standard deviation (% RSD), were within acceptable limits of ≤15% for all quality control levels (≤20% for LLOQ). The accuracy, expressed as percentage of nominal concentration, ranged from 89.5% to 110.9% across all validation runs [2] [1].

Recovery and Matrix Effects

The extraction recovery of this compound was determined to be 90.8% using liquid-liquid extraction [6]. Alternative methods using solid-phase extraction demonstrated consistent recovery across the calibration range:

- LQC (0.42 ng/mL): 92.9% recovery [1]

- MQC (750 ng/mL): 95.1% recovery [1]

- HQC (1125 ng/mL): 96.4% recovery [1]

The method demonstrated minimal matrix effects with no significant ion suppression or enhancement observed. Specificity was confirmed by analyzing blank plasma samples from six different donors, showing no interfering peaks at the retention times of this compound or the internal standard [2] [1].

Stability Data

Table 3: Stability of this compound in human plasma under various conditions

| Stability Condition | Duration | Result | |-------------------------|--------------|------------| | Freeze-thaw stability | 3 cycles (-20°C ambient) | Stable | [2] | | Short-term temperature stability | 48 hours at room temperature | Stable | [2] | | Short-term temperature stability | 48 hours refrigerated (2-8°C) | Stable | [2] | | Long-term stability | 23 months at -20°C | Stable | [2] | | Processed sample stability | 48 hours in autosampler | Stable | [2] | | Stock solution stability | 6 weeks refrigerated | Stable | [2] | | Heating stability | 1.5 hours at 56°C | Stable | [2] |

Stability was assessed by comparing the concentration of stability samples with freshly prepared quality control samples. This compound was considered stable if the mean concentration change was within ±15% of the nominal concentration [2].

Application Notes

Implementation in Clinical Studies

The validated LC-MS/MS method has been successfully applied to clinical trials involving combination therapies for HIV treatment. In practice, the method has demonstrated robust performance for therapeutic drug monitoring and pharmacokinetic studies:

- Typhetical quality control performance in clinical studies: Precision (% RSD) of 4.4%, 4.3%, and 4.8% at concentrations of 1500, 750, and 30 ng/mL, respectively, with accuracy ranging from 89.6% to 90.0% [2].

- The method can be adapted for simultaneous determination of multiple HIV protease inhibitors and reverse transcriptase inhibitors, including indinavir, saquinavir, nelfinavir, ritonavir, lopinavir, and delavirdine [2].

- For pediatric studies, the method has been applied to samples from HIV-infected children aged 4-12 years, demonstrating its applicability across different patient populations [4].

Troubleshooting and Optimization Guidelines

Signal Intensity Issues:

- Check mobile phase composition and pH for optimal ionization

- Verify nebulizer and drying gas flow rates

- Ensure adequate sample clean-up to minimize matrix effects

Retention Time Shifts:

- Monitor column temperature consistency

- Prepare fresh mobile phase regularly

- Check for column degradation over time

Poor Precision:

- Verify consistent sample preparation techniques

- Ensure internal standard is properly added to all samples

- Check autosampler injection reproducibility

Matrix Effects:

- Use stable isotope-labeled internal standard when possible

- Implement adequate sample clean-up procedures

- Test lots of plasma from different sources during method validation

Regulatory Considerations

When implementing this method for regulatory submissions, ensure:

- Full validation following FDA and EMA guidelines is conducted [1]

- Partial validation is performed for any method modifications

- System suitability tests are run before each analytical batch

- Documentation of all procedures, including any deviations from the protocol

The method's proven stability data support typical clinical trial sample handling and storage conditions, with this compound remaining stable in plasma for up to 23 months when stored at -20°C [2].

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method has been comprehensively validated across a concentration range of 0.15-1500 ng/mL, demonstrating excellent precision, accuracy, and sensitivity suitable for pharmacokinetic studies and therapeutic drug monitoring applications. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection ensure that the method can be successfully implemented in regulated bioanalytical laboratories. The stability data confirm that this compound remains stable under various storage and handling conditions typically encountered during clinical trials. This method represents a valuable tool for supporting clinical development and therapeutic monitoring of this compound in HIV treatment regimens.

References

- 1. Method development, validation, and application of liquid ... [japsonline.com]

- 2. BASi® | Determination Of this compound In Human Heparinized Plasma ... [basinc.com]

- 3. Determination of this compound total and unbound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Single-Dose Safety and Pharmacokinetics of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination of this compound, a HIV-1 protease inhibitor, in ... [sciencedirect.com]

- 6. Liquid chromatographic-tandem mass spectrometric ... [pubmed.ncbi.nlm.nih.gov]

Then, I will now begin writing the main body of the application note.

Introduction and Therapeutic Relevance

Amprenavir (APV), marketed as Agenerase by GlaxoWellCome, is a second-generation human immunodeficiency viral (HIV) protease inhibitor that demonstrates both additive and synergistic pharmacological activity against HIV in combination therapies involving both protease and reverse transcriptase inhibitors. The drug has shown efficacy in reducing viral load in both blood and seminal plasma, making it an important component in highly active antiretroviral therapy (HAART) regimens. This compound is chemically designated as (3S)-oxolan-3-yl-N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl] carbamate with a molecular weight of 505.628 g/mol and molecular formula of C₂₅H₃₅N₃O₆S [1].

Therapeutic drug monitoring (TDM) of this compound is essential for optimizing dosing regimens in HIV-infected patients, particularly because of the drug's variable pharmacokinetics, potential for drug interactions, and the emergence of drug resistance. The need for reliable bioanalytical methods to quantify this compound in biological matrices has driven the development of sensitive and selective assays. This application note describes a validated method for the determination of this compound in human heparinized plasma using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection, extending our current multi-protease inhibitor/reverse transcriptase inhibitor bioanalytical assay portfolio [2].

Experimental Design and Materials

Reagents and Materials

- This compound reference standard (≥99% pure) and ¹³C₆-amprenavir internal standard (GI-268188C) were obtained from GlaxoWellCome [2].

- Drug-free human heparinized plasma was acquired from healthy volunteers or commercial sources [2].

- Solid-phase extraction cartridges: 100 mg/1 mL Varian C18 SPE columns (Varian, Harbor City, CA, USA) [2].

- HPLC-grade solvents: Methanol, acetonitrile, ethyl acetate, and water (JT Baker) [2] [1].

- Analytical reagents: Formic acid, phosphoric acid, and ammonium acetate of analytical grade [2].

- Additional materials: Polypropylene tubes, pipettes, and nitrogen evaporation system [2].

Instrumentation and Equipment

- Liquid chromatography system: Shimadzu SIL-HTC autosampler, LC-10AD dual pumps, and column oven [1].

- Mass spectrometer: MicroMass QuattroLC triple quadrupole mass spectrometer with Z-spray inlet and positive electrospray ionization (ESI+) source [2].

- Analytical column: Zorbax StableBond cyano column (100 × 2 mm) or equivalent [2].

- Extraction automation: Zymark RapidTrace SPE automation system [2].

- Additional equipment: Centrifuge, vortex mixer, and pH meter [2].

Sample Preparation and SPE Protocol

Sample Pretreatment

The sample preparation begins with aliquoting 100 μL of human heparinized plasma into a labeled polypropylene tube. To this aliquot, 50 ng of the internal standard (¹³C₆-amprenavir) is added, followed by 500 μL of water. The mixture is vortexed for 30 seconds to ensure complete homogenization before loading onto the SPE cartridge [2].

Solid-Phase Extraction Procedure

The SPE procedure is automated using a Zymark RapidTrace system with the following sequence [2]:

- Conditioning: 2 mL of ethyl acetate followed by 2 mL of methanol and 2 mL of water.

- Sample Loading: The entire pretreated sample mixture (approximately 650 μL) is loaded onto the conditioned cartridge.

- Washing: 2 mL of phosphate buffer (pH not specified) followed by 2 mL of water. The washings are discarded.

- Drying: The cartridge is dried under a stream of nitrogen for 6 minutes.

- Elution: The analyte is eluted with 3 mL of ethyl acetate into a clean collection tube.

- Evaporation: The eluate is evaporated to dryness under a gentle stream of nitrogen at room temperature.

- Reconstitution: The dried extract is reconstituted in 250 μL of reconstitution solution (35% acetonitrile containing 0.01% formic acid) and transferred to an autosampler vial for analysis.

The following workflow diagram illustrates the complete SPE procedure:

Figure 1: Workflow diagram of the solid-phase extraction procedure for this compound from human heparinized plasma

Alternative Extraction Methods

While the presented method utilizes C18 SPE, other extraction techniques have been reported for this compound, including liquid-liquid extraction (LLE) with ethyl acetate [1] and monolithic-phase on-line extraction approaches that enable direct injection of processed samples [3]. The SPE method described here was specifically optimized to be suitable for multiple protease inhibitors and reverse transcriptase inhibitors commonly administered in combination therapies, particularly since ritonavir (often used to boost this compound bioavailability) was not significantly retained using mixed-mode solid-phase supports [2].

LC-MS/MS Analysis Conditions

Chromatographic Conditions

The chromatographic separation was achieved using a Zorbax StableBond cyano analytical column (100 × 2 mm) maintained at ambient temperature. The isocratic mobile phase consisted of 46% methanol with 0.3% formic acid, delivered at a flow rate of 500 μL/min. The injection volume was 5-10 μL, and the total run time was approximately 6 minutes, with this compound eluting at approximately 1.2 minutes [2]. This relatively short retention time enables high sample throughput for clinical applications requiring rapid analysis.

Mass Spectrometric Detection

Mass spectrometric detection was performed using a triple quadrupole instrument operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The ion source parameters were optimized as follows: capillary voltage 3.0 kV, source temperature 120°C, desolvation temperature 350°C, desolvation gas flow 600 L/h, and cone gas flow 50 L/h. The MRM transitions monitored were m/z 506.3 → 245.4 for this compound and m/z 512.3 → 245.4 for the ¹³C₆-amprenavir internal standard. The collision energy was set to 15 eV, and the collision cell was operated with argon gas at 7.5 × 10⁻⁴ millibar [2].

The following diagram illustrates the complete LC-MS/MS system configuration and analytical workflow:

Figure 2: LC-MS/MS system configuration for the analysis of this compound

Method Validation Summary

Calibration Curve and Sensitivity

The method was validated over a calibration range of 10-2000 ng/mL for this compound in human plasma. Calibration standards were prepared at eight concentrations (10, 20, 50, 100, 400, 800, 1200, and 2000 ng/mL) by spworking drug-free plasma with appropriate working standard solutions. Linear regression analysis with 1/x² weighting demonstrated excellent correlation (r² > 0.999) across the validated range. The lower limit of quantification (LLOQ) was established at 10 ng/mL, with precision (RSD) ≤12.0% and accuracy ranging from 95.6%-110.9% of nominal values at this concentration [2].

Precision and Accuracy

The intra-day and inter-day precision and accuracy of the method were determined by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QC). The results summarized in Table 1 demonstrate that the method meets accepted bioanalytical validation criteria [2].

Table 1: Precision and Accuracy Data for the Determination of this compound in Human Plasma

| Concentration (ng/mL) | Precision (RSD, %) | Accuracy (% of Nominal) |

|---|---|---|

| 10 (LLOQ) | 3.4-12.0% | 95.6-110.9% |

| 30 | 2.1-6.5% | 95.4-97.8% |

| 1500 | 2.0-3.7% | 98.9-103.5% |

| 2000 (ULOQ) | 1.4-2.9% | 96.7-101.7% |

Recovery and Matrix Effects

The absolute recovery of this compound from human plasma was determined by comparing the peak areas of extracted QC samples with those of pure reference standards prepared in reconstitution solution at equivalent concentrations. The mean recovery for this compound was 90.8%, demonstrating efficient extraction from the plasma matrix [4]. The use of a stable isotope-labeled internal standard (¹³C₆-amprenavir) effectively compensated for any matrix effects or variability in extraction efficiency, ensuring reliable quantification [2].

Stability Studies

Comprehensive stability assessments were conducted under various conditions relevant to clinical sample handling and storage. The results summarized in Table 2 demonstrate that this compound remains stable under typical processing and storage conditions [2].

Table 2: Stability of this compound in Human Heparinized Plasma Under Various Conditions

| Stability Condition | Duration | Result |

|---|---|---|

| Freeze-thaw stability (-20°C) | 3 cycles | Stable |

| Short-term temperature stability | 48 hours | Stable at both 2-8°C and RT |

| Long-term frozen stability (-20°C) | 23 months | Stable |

| Processed sample stability | 48 hours | Stable in autosampler |

| Stock solution stability (2-8°C) | 6 weeks | Stable |

Selectivity and Specificity

Method selectivity was evaluated by analyzing blank plasma samples from six different drug-free donors. No significant interfering peaks were observed at the retention times of this compound or the internal standard in any of the tested plasma lots. The method also demonstrated specificity against commonly co-administered drugs, including indinavir, ritonavir, delavirdine, saquinavir, nelfinavir, and nelfinavir M8 metabolite. When a 750 ng/mL this compound plasma pool was spiked with these compounds (each at 10 μg/mL), no significant effect on the accuracy or precision of this compound quantification was observed [2].

Dilution Integrity

The dilution integrity of samples exceeding the upper limit of quantification (ULOQ) was assessed by diluting a 3000 ng/mL validation control pool 2- and 100-fold with blank plasma. The precision for these diluted samples was ≤2.2% RSD, with accuracy ranging from 97.4-108.3%, demonstrating that samples with concentrations above the calibration range can be accurately quantified following appropriate dilution [2].

Application to Clinical Studies

The validated method has been successfully applied to clinical trials involving combination therapies for HIV-1 infected patients. In one study, the method demonstrated excellent performance with calibration standards showing precision of 2.7%-7.2% RSD and accuracy of 97.2%-103.2% across the concentration range. Quality control samples (30, 750, and 1500 ng/mL) analyzed during the study showed precision of 4.3%-4.8% RSD and accuracy of 89.5%-90.0% [2].

The method has also been utilized to investigate the pharmacokinetics of this compound, which exhibits complex disposition characteristics including enterohepatic recycling that results in secondary concentration peaks approximately 6-12 hours after dosing. Compartmental modeling of this compound pharmacokinetics in 76 healthy subjects revealed that 98.7% of subjects demonstrated secondary peaks, with a mean recycling time of 7.86 hours [5]. This phenomenon is an important consideration for therapeutic drug monitoring and pharmacokinetic studies.

Additionally, the method has been adapted for the determination of this compound in human seminal plasma to study the distribution of the drug into the male genital tract, an important sanctuary site for HIV. This adaptation utilized bull semen as a surrogate matrix for calibration standards and demonstrated that this compound achieves concentrations in seminal plasma approximately 4% of those in blood plasma, providing insights into the potential for reducing sexual transmission of HIV through antiviral therapy [6].

Discussion and Conclusion

The described SPE-LC-MS/MS method provides a robust, sensitive, and selective approach for the determination of this compound in human plasma. The use of solid-phase extraction with C18 cartridges offers several advantages over alternative preparation techniques, including efficient sample cleanup, high recovery, and the ability to simultaneously extract multiple antiretroviral drugs commonly administered in combination therapies. The implementation of stable isotope-labeled internal standard ensures accurate and precise quantification by accounting for potential variability in extraction efficiency and matrix effects.

The method's validation according to regulatory guidelines demonstrates its suitability for application in clinical trials and therapeutic drug monitoring programs. The extensive stability data support reliable quantification under various sample handling and storage conditions encountered in routine practice. The ability to quantify this compound over a concentration range of 10-2000 ng/mL covers the clinically relevant concentrations observed following therapeutic dosing.

The application of this method to pharmacokinetic studies has provided valuable insights into the complex disposition of this compound, particularly the phenomenon of enterohepatic recycling that leads to secondary concentration peaks. Understanding these pharmacokinetic characteristics is essential for optimizing dosing regimens and interpreting therapeutic drug monitoring results.

References

- 1. Method development, validation, and application of liquid ... [japsonline.com]

- 2. BASi® | Determination Of this compound In Human Heparinized Plasma... [basinc.com]

- 3. A monolithic-phase based on-line extraction approach for ... [sciencedirect.com]

- 4. Liquid chromatographic-tandem mass spectrometric ... [pubmed.ncbi.nlm.nih.gov]

- 5. Compartmental Pharmacokinetic Analysis of Oral this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Determination of this compound, a HIV-1 protease inhibitor, in ... [sciencedirect.com]

Introduction

Amprenavir is a second-generation human immunodeficiency viral (HIV) protease inhibitor. Monitoring its plasma concentration is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies in HIV combination therapies. This document details a validated bioanalytical method using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) for the precise determination of this compound levels in human heparinized plasma. The method was validated according to GlaxoWellcome BioMet International Policy and has been successfully applied to clinical trials involving combination therapies [1].

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

The following procedure uses 100 mg/1 mL Varian C18 SPE columns on a Zymark RapidTrace system [1].

- Sample Preparation: Mix 100 µL of plasma sample with 50 ng of the internal standard (GI-268188C, 13C6-amprenavir) and 500 µL of water.

- SPE Column Conditioning: Condition the C18 SPE column sequentially with 2 mL each of ethyl acetate, methanol, and water.

- Sample Loading: Load the entire prepared sample mixture onto the conditioned SPE column.

- Column Rinsing: Rinse the SPE column with 2 mL of phosphate buffer and 2 mL of water. Discard the flow-through.

- Column Drying: Dry the SPE column using a stream of nitrogen gas for 6 minutes.

- Analyte Elution: Elute this compound and the internal standard from the column using 3 mL of ethyl acetate. Collect the eluate.

- Sample Reconstitution: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 250 µL of a solution containing 35% acetonitrile and 0.01% formic acid.

The workflow is summarized below:

LC/MS/MS Analysis Conditions

The analysis is performed under the following instrument conditions [1]:

- Analytical Column: Zorbax StableBond cyano column (100 x 2 mm).

- Mobile Phase: 46% methanol in water, containing 0.3% formic acid.

- Flow Rate: 500 µL/min.

- Detection: Tandem mass spectrometry with a MicroMass QuattroLC instrument and a Z-spray inlet.

- Ionization Mode: Positive electrospray ionization (+ESI).

- Mass Transitions:

- This compound: 506.3 → 245.4

- Internal Standard (13C6-amprenavir): 512.3 → 245.4

- Collision Cell: Argon gas at a pressure of 7.5 x 10⁻⁴ millibar.

- Quantitation: Based on the peak area ratio of this compound to its internal standard.

Assay Validation and Stability Data

The method was rigorously validated. The precision and accuracy at the Lower Limit of Quantitation (LLOQ) of 10 ng/mL and other levels met acceptance criteria [1].

Stability of this compound in Heparinized Plasma

This compound was found to be stable in heparinized human plasma under a variety of conditions, as detailed in the table below [1].

Table 1: Summary of this compound Stability in Human Heparinized Plasma

| Stability Condition | Duration | Findings |

|---|---|---|

| Freeze/Thaw Cycles (-20 °C ambient) | At least 3 cycles | Stable |

| Short-Term Temperature Stability (at 56 °C) | At least 1.5 hours | Stable |

| Refrigerated Storage (2-8 °C) | At least 48 hours | Stable |

| Ambient Temperature Storage (Room Temperature) | At least 48 hours | Stable |

| Long-Term Frozen Storage (-20 °C) | At least 23 months | Stable |

| Processed Extract Stability | At least 48 hours | Stable |

| Elution Solution Stability ("in-process") | At least 26 hours | Stable |

| Standard Solution Stability (refrigerated) | At least 6 weeks | Stable |

Assay Precision and Accuracy

The method demonstrated high precision and accuracy during validation across multiple runs. The data below summarizes the performance at key concentrations [1].

Table 2: Validation Control Sample Precision and Accuracy (n ≥ 6 per batch)

| Nominal Concentration (ng/mL) | Precision (RSD, %) | Accuracy (% of Nominal) |

|---|---|---|

| 10 (LLOQ) | 3.4% - 12.0% | 95.6% - 110.9% |

| 30 | 2.1% - 6.5% | 95.4% - 97.8% |

| 1500 | 2.0% - 3.7% | 98.9% - 103.5% |

| 2000 (ULOQ) | 1.4% - 2.9% | 96.7% - 101.7% |

Additional performance data from a clinical study demonstrated the method's robustness, with calibration standards (n=24-26) showing precision of ≤7.2% and accuracy of 97.2-103.2% across the range of 10-2000 ng/mL [1].

Discussion

This protocol describes a specific and reliable LC/MS/MS method for quantifying this compound in human heparinized plasma. The use of a stable isotope-labeled internal standard (13C6-amprenavir) corrects for potential variability during sample preparation and ionization, enhancing accuracy and precision [1]. The method was originally part of a multi-analyte panel for monitoring combination therapies and has since been adapted to a 96-well SPE format for higher throughput [1].

The extensive stability data confirms that this compound is a stable analyte in plasma and processed samples under common storage and handling conditions in a bioanalytical laboratory. This allows for flexible sample processing batches and provides confidence in the integrity of data from shipped clinical samples.

Conclusion

The detailed application notes and protocols presented herein provide a robust framework for the quantitative determination of this compound in human heparinized plasma. The method is fully validated, exhibits excellent precision and accuracy, and demonstrates the stability of this compound under various relevant conditions. This makes it suitable for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical trials.

References

Introduction and Clinical Significance

Amprenavir is a potent HIV-1 protease inhibitor approved in 2001 for combination antiretroviral therapy, which functions by forming an inhibitor-enzyme complex that prevents HIV protease from processing biologically inactive viral polyproteins into their active forms. [1] The pharmacokinetic profile of this compound is characterized by a long terminal elimination half-life (7-10 hours) and complex absorption patterns that include consistent secondary peaks observed approximately 6-12 hours after dosing. [2] [1] These secondary peaks were historically postulated to result from enterohepatic recycling, a phenomenon where drugs are excreted into the bile from the liver, stored in the gallbladder, and subsequently released back into the intestine where they can be reabsorbed into systemic circulation. [2] Traditional non-compartmental pharmacokinetic analysis approaches have proven insufficient to fully characterize this complex pharmacokinetic profile, necessitating the development of sophisticated compartmental models that can accurately describe this compound's disposition characteristics while accommodating the observed secondary peaks.

The clinical importance of understanding this compound's pharmacokinetics extends to multiple therapeutic applications. As part of potent antiretroviral regimens, optimal systemic exposure is crucial for maintaining viral suppression and preventing the emergence of resistance. [2] Additionally, valid pharmacokinetic models and parameters are required for designing PK-pharmacodynamic trials using tools such as optimal sampling theory, developing maximum a posteriori Bayesian estimators, and conducting Monte Carlo simulations. [2] The ability to accurately model the enterohepatic recycling process is particularly important for the interpretation of this compound plasma concentrations during therapeutic drug monitoring, as the secondary peaks contribute significantly to overall drug exposure and may impact trough concentrations at dosing intervals. [2]

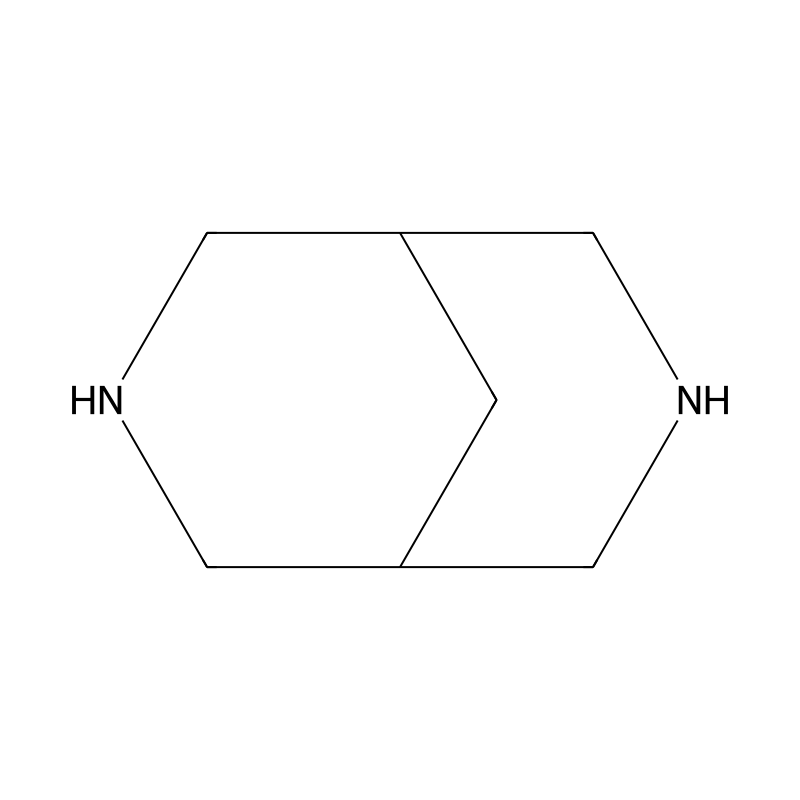

Two-Compartment Model with Recycling Compartment

Structural Model Configuration

The pharmacokinetics of this compound is best described by a linear two-compartment model with first-order input following a fitted lag time and clearance to a recycling compartment with delayed release back into the gut. [2] This structural model was developed to accommodate the consistent secondary peak phenomenon observed in this compound concentration-time profiles, which occurs in approximately 98.7% of subjects. [2] The model consists of a central compartment (representing systemic circulation), a peripheral compartment (representing tissue distribution), and a specialized recycling compartment that captures the enterohepatic recycling process through a delayed release mechanism back into the gut compartment. [2]

The mathematical representation of this model is expressed through a series of differential equations that govern the rate of change of drug amount in each compartment. The model incorporates conditional parameters relative to systemic bioavailability (F), acknowledging the uncertainty in absolute bioavailability estimates. [2] Key features of the model structure include:

- First-order absorption with a fitted lag time (Tlag) to account for delayed gastric emptying

- Distributional clearance (CLd) between central and peripheral compartments

- Recycling clearance (CLb) from the central compartment to the recycling compartment

- Instantaneous release from the recycling compartment back into the gut after a fitted recycling time

- Total clearance (CLt) from the central compartment representing elimination

Key Model Parameters and Estimates

The two-compartment model with recycling compartment provides a comprehensive quantitative framework for understanding this compound disposition. Key pharmacokinetic parameters derived from this model are summarized in Table 1, which presents the mean, median, and interquartile ranges for each primary parameter obtained from population analysis of 76 evaluable subjects. [2]

Table 1: Key Pharmacokinetic Parameters for this compound from Two-Compartment Model with Recycling

| Parameter | Mean | Median | Interquartile Range | Units |

|---|---|---|---|---|

| Vc/F (Apparent central volume) | 1.07 | 0.987 | 0.704-1.35 | liters/kg |

| Vp/F (Apparent peripheral volume) | 7.65 | 5.61 | 2.39-11.8 | liters/kg |

| CLt/F (Total clearance) | 1.17 | 0.917 | 0.680-1.40 | liters/h/kg |

| CLd/F (Distributional clearance) | 0.426 | 0.320 | 0.225-0.484 | liters/h/kg |

| CLb/F (Recycling clearance) | 0.106 | 0.090 | 0.051-0.144 | liters/h/kg |

| Fraction recycled | 0.079 | 0.065 | 0.042-0.103 | dimensionless |

| Recycling time | 7.88 | 7.89 | 7.42-8.28 | hours |